N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide
Overview
Description
A-1293201 is a potent and selective NAMPT inhibitor.
Scientific Research Applications
Photophysical Properties
A novel phthalimide derivative containing an isoindole moiety, synthesized by the cyclisation of a related compound, demonstrated unique absorbance and fluorescence spectra in different solvents. This study explored its solvatochromic behavior and dipole moments, providing insights into its photophysical properties (Akshaya et al., 2016).
Potential Analgesic and Antipyretic Agent
Research on a water-soluble phthalimide derivative of acetaminophen revealed its potential as an analgesic compound. This study developed a short process for its preparation, highlighting its applicability in medical research (Reddy et al., 2013).
Antimicrobial Activity
A variety of 2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide compounds were synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Raval et al., 2012).
Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist using a similar chemical structure was developed. This synthesis process is significant in pharmaceutical research, particularly in the development of treatments for conditions like HIV (Ikemoto et al., 2005).
Synthesis of Antimicrobial Agents
The synthesis of a series of compounds involving a similar chemical structure demonstrated their potential as antimicrobial agents. This research contributes to the development of new drugs for bacterial and fungal infections (Desai et al., 2011).
Anti-Inflammatory Activity
A study focused on the anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides revealed their potential as novel anti-inflammatory agents. The compounds exhibited marked activity in animal models, suggesting a promising direction for future pharmaceutical development (Cong Ri-gang, 2007).
Properties
CAS No. |
1375557-33-7 |
---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.433 |
IUPAC Name |
(S)-N-(4-(((tetrahydrofuran-3-yl)methyl)carbamoyl)phenyl)isoindoline-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c25-20(22-11-15-9-10-27-14-15)16-5-7-19(8-6-16)23-21(26)24-12-17-3-1-2-4-18(17)13-24/h1-8,15H,9-14H2,(H,22,25)(H,23,26)/t15-/m0/s1 |
InChI Key |
BLZJCPAXCWJANZ-HNNXBMFYSA-N |
SMILES |
O=C(N1CC2=C(C=CC=C2)C1)NC3=CC=C(C(NC[C@H]4COCC4)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-1293201; A 1293201; A1293201; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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